molecular formula C13H19NO5 B14368737 N-p-Methylphenyl-1-deoxy-D-fructosylamine CAS No. 90866-04-9

N-p-Methylphenyl-1-deoxy-D-fructosylamine

Cat. No.: B14368737
CAS No.: 90866-04-9
M. Wt: 269.29 g/mol
InChI Key: WOCHALJRKPARRT-FKJOKYEKSA-N
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Description

N-p-Methylphenyl-1-deoxy-D-fructosylamine: is a chemical compound with the molecular formula C13H18N2O6 and a molecular weight of 298.2918 g/mol It is known for its unique structure, which includes a fructosylamine backbone linked to a p-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Methylphenyl-1-deoxy-D-fructosylamine typically involves the reaction of D-fructose with p-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fructosylamine bond . The process may involve steps such as:

    Mixing D-fructose and p-methylphenylamine: in a suitable solvent.

    Heating the mixture: to promote the reaction.

    Purification: of the product using techniques like crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-p-Methylphenyl-1-deoxy-D-fructosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives , while reduction could produce amines .

Mechanism of Action

The mechanism by which N-p-Methylphenyl-1-deoxy-D-fructosylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in metabolic processes or therapeutic actions .

Comparison with Similar Compounds

Similar Compounds

  • N-p-Methylphenyl-1-deoxy-D-glucosylamine
  • N-p-Methylphenyl-1-deoxy-D-mannosylamine
  • N-p-Methylphenyl-1-deoxy-D-galactosylamine

Uniqueness

N-p-Methylphenyl-1-deoxy-D-fructosylamine is unique due to its specific fructosylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for targeted applications .

Properties

CAS No.

90866-04-9

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(3S,4R,5R)-2-[(4-methylanilino)methyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-7-13(18)12(17)11(16)10(15)6-19-13/h2-5,10-12,14-18H,6-7H2,1H3/t10-,11-,12+,13?/m1/s1

InChI Key

WOCHALJRKPARRT-FKJOKYEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2(C(C(C(CO2)O)O)O)O

Origin of Product

United States

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